7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS: 476482-79-8) is a purine-2,6-dione derivative with a molecular formula of C₂₁H₂₅N₇O₂S and a molecular weight of 439.5 g/mol . Its structure features:
- A 3-methyl group at the N3 position.
- A piperidin-1-yl substituent at the N8 position.
- A 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl) side chain, which introduces a sulfur-containing benzimidazole moiety.
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2S/c1-25-16-15(17(28)24-20(25)29)27(19(23-16)26-9-5-2-6-10-26)11-12-30-18-21-13-7-3-4-8-14(13)22-18/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,21,22)(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVHOYWIFUXTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-53-8 | |
| Record name | 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.
Thioether Formation: The benzoimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
Purine Synthesis: The purine core is synthesized separately, often starting from commercially available purine derivatives.
Coupling Reaction: The final step involves coupling the benzoimidazole-thioether intermediate with the purine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the halide positions if present, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced heterocycles.
Substitution: Various alkylated or arylated derivatives depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies on similar benzimidazole derivatives have shown effectiveness against various strains of bacteria and fungi. The compound , with its unique structural features, may also possess similar antimicrobial properties.
Case Study: Antitubercular Activity
A study involving the synthesis of 2-(benzylthio)-1H-benzo[d]imidazoles demonstrated their effectiveness as in vitro inhibitors of Mycobacterium tuberculosis (M. tuberculosis). Compounds from this series exhibited minimal inhibitory concentrations (MIC) as low as 3.8 µM against resistant strains, suggesting that compounds with the benzimidazole framework could be promising candidates for tuberculosis treatment .
Anticancer Potential
The structure of the compound suggests potential anticancer activity due to the presence of the purine and piperidine moieties. Research on similar compounds has shown that modifications in these functional groups can enhance anticancer properties by targeting specific pathways involved in cancer cell proliferation.
Case Study: Antiproliferative Activity
In related studies, compounds bearing imidazo[1,2-a]pyrimidine structures have been evaluated for their antiproliferative effects against various cancer cell lines. These studies revealed that certain derivatives could inhibit cell growth and induce apoptosis in cancer cells, indicating a possible pathway for the compound's application in cancer therapy .
Enzyme Inhibition
The compound's design suggests it may act as an inhibitor for various enzymes involved in metabolic processes. Specifically, studies on related compounds have shown strong inhibitory activity against acetylcholinesterase and urease.
Case Study: Enzyme Inhibition
A series of synthesized compounds containing piperidine and oxadiazole moieties demonstrated significant acetylcholinesterase inhibition with IC50 values ranging from 0.63 to 2.14 µM. This highlights the potential for developing new therapeutic agents targeting neurological disorders through enzyme modulation .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction of the compound with biological targets, which is crucial for understanding its mechanism of action.
Insights from Docking Studies
Docking simulations have been employed to predict how well the compound binds to target enzymes or receptors. For example, studies involving similar benzimidazole derivatives have shown promising binding interactions with proteins involved in disease pathways, suggesting that structural modifications can enhance binding affinity and selectivity .
Pharmacokinetics and Drug-Likeness
Understanding the pharmacokinetic properties of a compound is essential for evaluating its potential as a therapeutic agent. Parameters such as solubility, stability, and bioavailability play a critical role in drug development.
Evaluation of Drug-Likeness
Recent studies have employed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-likeness of synthesized compounds similar to the one . These evaluations indicate that modifications to enhance solubility and reduce toxicity are necessary for advancing these compounds into clinical trials .
Mechanism of Action
The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The benzoimidazole moiety can interact with enzyme active sites, while the purine core may mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Substituent Effects at N3 and N8 Positions
The N3 and N8 positions are critical for modulating activity in purine-2,6-diones:
- N3 Position: Methyl groups (as in the target compound) are common in purine derivatives, offering steric simplicity.
- N8 Position : The piperidin-1-yl group in the target compound contrasts with bromo or other aryl substituents. Piperidine rings can improve solubility and mimic natural ligands in enzyme binding .
Substituent Effects at N7 Position
Comparatively:
- : Thiopyrano-pyrazinones with sulfur-containing moieties exhibit bioactivity, suggesting the thioethyl group in the target compound may enhance binding to sulfur-sensitive enzymes or receptors .
- : A 2-(1-acetyl-indazol)ethyl chain at N7 was used in kinase inhibitors, highlighting the role of aromatic heterocycles in target engagement .
Biological Activity
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety linked to a purine base, which is known for its diverse biological activities. The presence of piperidine and thioethyl groups enhances its pharmacological profile.
Structural Formula
Anticancer Activity
Research has indicated that compounds with similar structures can inhibit various cancer cell lines by disrupting critical cellular processes such as DNA replication and cell cycle progression. For instance, derivatives containing the benzimidazole nucleus have shown significant cytotoxic effects against several cancer cell lines, including:
- HeLa Cells : IC50 values ranging from 80 to 200 nM were reported for related compounds .
- A549 Cells : Compounds exhibited dose-dependent inhibition of EGFR phosphorylation, indicating potential as targeted therapies for lung cancer .
Antimicrobial Activity
The benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound's thioether linkage may contribute to enhanced interactions with microbial targets. Studies have documented antibacterial and antifungal activities against various pathogens:
- Gram-positive Bacteria : Compounds showed MIC values as low as 2 μg/ml against Staphylococcus aureus.
- Fungi : Notable antifungal activity was reported against Candida albicans with MIC values comparable to standard antifungals .
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely linked to its structural components. Key observations include:
- Benzimidazole Moiety : Essential for anticancer activity; modifications at this position can significantly alter potency.
- Piperidine Ring : Influences solubility and bioavailability; compounds with piperidine substitutions often exhibit enhanced activity.
- Thioethyl Group : This group may enhance binding affinity to biological targets due to increased lipophilicity.
Case Studies
- Anticancer Studies :
- Antimicrobial Evaluations :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
